Excisanin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

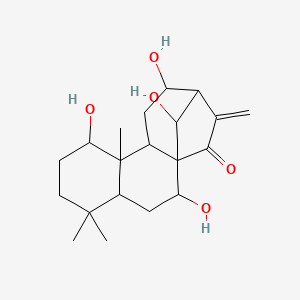

2,8,12,16-tetrahydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-9-15-10(21)7-12-19(4)11(18(2,3)6-5-13(19)22)8-14(23)20(12,16(9)24)17(15)25/h10-15,17,21-23,25H,1,5-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFENNPKUXFGPST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2(C1CC(C34C2CC(C(C3O)C(=C)C4=O)O)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Excisanin A: A Multifaceted Diterpenoid Inhibitor of Oncogenic Signaling — A Technical Guide on its Mechanism of Action

Executive Summary

Excisanin A, an ent-kaurane diterpenoid isolated from species of the Isodon genus, has emerged as a potent anti-cancer agent with significant therapeutic potential.[1][2] This technical guide provides an in-depth analysis of its molecular mechanism of action, synthesizing data from in vitro and in vivo studies to offer a comprehensive resource for researchers and drug development professionals. This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis.[1][3][4] Mechanistically, it functions as a potent inhibitor of the PI3K/AKT signaling pathway, a central node in cancer cell survival.[1][5] Furthermore, it disrupts the integrin β1/FAK/Src signaling axis, leading to a downstream reduction in matrix metalloproteinase expression and a blockade of cancer cell invasion.[2][3] The compound also demonstrates efficacy in hypoxic tumor microenvironments by suppressing the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and key cell cycle regulators.[6] This guide will dissect these core mechanisms, present the experimental evidence, and provide detailed protocols for key validation assays.

Core Mechanism I: Apoptosis Induction via Inhibition of the PI3K/AKT Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade is a critical pathway that promotes cell survival and is frequently hyperactivated in a wide range of human cancers. Its inhibition is a cornerstone of modern targeted cancer therapy. This compound has been identified as a potent inhibitor of this pathway.[1]

Mechanistic Insights

Studies have demonstrated that this compound directly inhibits the activity of AKT, a serine/threonine kinase that acts as the central node of the pathway.[1] By blocking AKT signaling, this compound prevents the phosphorylation of downstream pro-survival targets, thereby tilting the cellular balance towards apoptosis. This pro-apoptotic effect has been confirmed in multiple cancer cell lines, including hepatocellular carcinoma (Hep3B) and breast cancer (MDA-MB-453) cells.[1] The induction of apoptosis is evidenced by an increase in Annexin V-positive cells and the observation of characteristic nuclear morphological changes, such as chromatin condensation and nuclear fragmentation.[1]

Furthermore, the inhibition of the AKT pathway by this compound has been shown to sensitize cancer cells to conventional chemotherapeutic agents like 5-fluorouracil, suggesting a potential role in combination therapies.[1]

Signaling Pathway Visualization

Caption: this compound inhibits metastasis via the Integrin/FAK/PI3K pathway.

Experimental Protocol: Transwell Invasion Assay

This assay measures the invasive capacity of cancer cells through a basement membrane matrix, mimicking the in vivo process.

Causality: The assay quantifies the ability of cells to actively migrate through a porous membrane coated with a layer of Matrigel (a reconstituted basement membrane). This requires the expression of proteases like MMPs to degrade the matrix. A reduction in invaded cells following treatment indicates an anti-invasive effect.

Methodology:

-

Chamber Preparation: Rehydrate 8.0 µm pore size Transwell inserts by adding serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C. Coat the top of the membrane with a thin layer of Matrigel and allow it to solidify.

-

Cell Preparation: Culture cancer cells (e.g., MDA-MB-231) to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.

-

Seeding: Resuspend the cells in serum-free medium containing various concentrations of this compound. Seed 1 x 10^5 cells into the upper chamber of the Transwell insert.

-

Chemoattraction: Fill the lower chamber with a complete medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).

-

Incubation: Incubate the plate for 24-48 hours at 37°C to allow for invasion.

-

Fixation and Staining: Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab. Fix the invading cells on the bottom surface with methanol for 10 minutes. Stain with 0.1% Crystal Violet for 20 minutes.

-

Quantification: Wash the inserts with water and allow them to dry. Count the stained, invaded cells in several random fields of view under a microscope.

Summary of Dose-Dependent Anti-Invasive Effects

| Cell Line | This compound Conc. (µM) | Effect on Cell Migration & Invasion | Key Molecular Changes |

| MDA-MB-231 | 10 - 40 | Significant Inhibition | Decreased p-FAK, p-Src, MMP-2, MMP-9 [2][3] |

| SKBR3 | 10 - 40 | Significant Inhibition | Decreased cell adhesion and migration [2][3] |

Core Mechanism III: Modulation of the Tumor Microenvironment and Cell Cycle

The tumor microenvironment is often characterized by hypoxia (low oxygen), which activates survival pathways through Hypoxia-Inducible Factor-1α (HIF-1α). This compound has shown efficacy in targeting this adaptive response.

Mechanistic Insights

In human hepatocellular carcinoma cells, this compound was found to suppress the synthesis of HIF-1α protein under hypoxic conditions. [6]This leads to a subsequent decrease in the expression of its downstream target, Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor. [6] Concurrently, this compound was shown to induce cell cycle arrest at the G1 phase. [6]This is mechanistically linked to the inhibition of key G1 phase proteins, Cyclin D1 and c-Myc. [6]By halting cell cycle progression and inhibiting hypoxia-driven adaptation, this compound effectively curtails tumor proliferation. [6]Interestingly, one study noted that while this compound inhibits mTOR phosphorylation, it appeared to promote the phosphorylation of other kinases like JNK and ERK, indicating a complex interplay that warrants further investigation. [6]

Experimental Workflow: Western Blot Analysis

Caption: Workflow for detecting protein expression changes via Western Blot.

In Vivo Efficacy and Translational Perspective

The anti-cancer activity of this compound observed in vitro has been successfully translated to in vivo models. In Hep3B xenograft models, administration of this compound at 20 mg/kg/day resulted in a remarkable decrease in tumor size and induced apoptosis within the tumor tissue. [1]These findings validate the therapeutic potential of this compound and establish it as a promising lead compound for the development of novel anti-cancer drugs. Its ability to inhibit multiple, critical oncogenic pathways—cell survival, metastasis, and adaptation to hypoxia—makes it an attractive candidate for further preclinical and clinical investigation.

References

- This compound | Anticancer Agent | MedChemExpress. (n.d.). MedChemExpress.

- Deng, R., Tang, J., Xia, L., Li, D., Zhou, W., Wang, L., Feng, G., Zeng, Y., Gao, Y., & Zhu, X. (2009). ExcisaninA, a diterpenoid compound purified from Isodon MacrocalyxinD, induces tumor cells apoptosis and suppresses tumor growth through inhibition of PKB/AKT kinase activity and blockade of its signal pathway. Molecular Cancer Therapeutics, 8(4), 873-882.

- This compound - The Utonagan Society. (n.d.). The Utonagan Society.

- Han, Y., et al. (2020). This compound suppresses proliferation by inhibiting hypoxia-inducible factor-1α expression in human hepatocellular carcinoma cells. Tropical Journal of Pharmaceutical Research, 19(12), 2485-2491.

- Qin, J., Tang, J., Deng, R., et al. (2013). A diterpenoid compound, this compound, inhibits the invasive behavior of breast cancer cells by modulating the integrin β1/FAK/PI3K/AKT/β-catenin signaling. Life Sciences, 92(24-26), 1151-1160.

- Deng, R., Tang, J., et al. (2009).

Sources

- 1. ExcisaninA, a diterpenoid compound purified from Isodon MacrocalyxinD, induces tumor cells apoptosis and suppresses tumor growth through inhibition of PKB/AKT kinase activity and blockade of its signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | The Utonagan Society [theutonagansociety.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Excisanin A: A Technical Guide to its Discovery, Natural Sources, and Therapeutic Potential

Abstract

Excisanin A, an ent-kaurane diterpenoid, has emerged as a promising natural product with significant therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of this compound, from its initial discovery and isolation to its detailed biological mechanisms of action. We will delve into the scientific underpinnings of its natural sourcing, the methodologies for its characterization, and the current understanding of its molecular-level interactions, with a focus on its anticancer properties. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking an in-depth understanding of this compelling bioactive compound.

Discovery and Natural Provenance

Initial Discovery

This compound was first isolated and identified from the leaves of Rabdosia excisa (now classified as Isodon excisus), a medicinal plant utilized in traditional Chinese medicine.[1] The investigation into the chemical constituents of this plant, driven by its traditional use for ailments such as fever and inflammation, led to the discovery of this novel diterpenoid.[1] This discovery was part of a broader effort to identify bioactive compounds from the Isodon genus, which is well-known for producing a rich diversity of diterpenoids with interesting biological activities.[2][3]

Natural Sources

The primary natural source of this compound is plants belonging to the Isodon genus (family Lamiaceae).[4] Notably, it has been purified from Isodon macrocalyx in addition to its original source, Isodon excisus.[5] The genus Isodon is widely distributed in Asia and has a long history of use in traditional medicine, suggesting a rich reservoir of yet-to-be-explored bioactive compounds.[3][6] The concentration of this compound can vary depending on the plant species, geographical location, and harvesting time.

Biosynthesis of ent-Kaurane Diterpenoids in Isodon Species

This compound belongs to the ent-kaurane class of diterpenoids. The biosynthesis of these complex tetracyclic compounds in plants begins with the universal precursor for all isoprenoids, geranylgeranyl pyrophosphate (GGPP).[7][8] The biosynthesis proceeds through a series of enzymatic cyclizations.

The key steps in the biosynthesis of the ent-kaurane skeleton are as follows:

-

Cyclization of GGPP: The enzyme ent-copalyl diphosphate synthase (CPS) catalyzes the initial cyclization of the linear GGPP molecule to form ent-copalyl diphosphate (ent-CPP).[8][9]

-

Formation of the Tetracyclic Skeleton: Subsequently, ent-kaurene synthase (KS) facilitates a second cyclization of ent-CPP to produce the characteristic tetracyclic hydrocarbon skeleton of ent-kaurene.[8]

Following the formation of the ent-kaurene backbone, a series of post-cyclization modifications, primarily oxidations catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes, introduce various functional groups (hydroxyls, ketones, etc.) to generate the vast diversity of ent-kaurane diterpenoids found in Isodon species, including this compound.

Caption: Biosynthetic pathway of this compound.

Isolation and Structural Elucidation

Isolation Protocol

The isolation of this compound from its natural sources typically involves a multi-step process combining extraction and chromatographic techniques. While specific protocols may vary, a general workflow is as follows:

-

Extraction: Dried and powdered plant material (e.g., leaves of Isodon macrocalyx) is subjected to solvent extraction, often with a solvent of intermediate polarity like ethanol or methanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to fractionate the components based on their polarity. Diterpenoids like this compound are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The enriched fraction is then subjected to a series of chromatographic separations. This often begins with column chromatography over silica gel, followed by further purification using techniques such as Sephadex LH-20 chromatography and preparative high-performance liquid chromatography (HPLC) until pure this compound is obtained.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, which are standard methodologies for the structural elucidation of novel natural products.[10][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons. The relative stereochemistry of the molecule is often determined through NOESY experiments.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the presence of chromophores within the molecule.

The collective data from these analytical techniques allows for the unambiguous assignment of the structure of this compound as an ent-kaurane diterpenoid with specific hydroxyl and ketone functionalities.

Caption: Workflow for the structural elucidation of this compound.

Biological Activity and Therapeutic Potential

This compound has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied.

Anticancer Activity

This compound exhibits potent antiproliferative and pro-apoptotic effects in various cancer cell lines.

4.1.1. In Vitro Studies

Studies have shown that this compound can inhibit the proliferation of human cancer cell lines, including:

The primary mechanism of its anticancer action is the induction of apoptosis, or programmed cell death.[5] This is evidenced by an increase in Annexin V-positive cells and the characteristic morphological changes in the nucleus of treated cells.[5]

4.1.2. In Vivo Studies

The anticancer efficacy of this compound has also been demonstrated in preclinical animal models. In a Hep3B xenograft model, administration of this compound at a dose of 20 mg/kg/day resulted in a significant reduction in tumor size.[5] Furthermore, analysis of the tumor tissue confirmed the induction of apoptosis in vivo.[5]

4.1.3. Mechanism of Action: Inhibition of the AKT Signaling Pathway

A key molecular mechanism underlying the anticancer effects of this compound is its ability to inhibit the Protein Kinase B (PKB/AKT) signaling pathway.[5] The AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is a common feature of many cancers.

This compound has been shown to inhibit the activity of AKT, thereby blocking its downstream signaling.[5] This disruption of the AKT pathway is a key event that leads to the induction of apoptosis in cancer cells.

Caption: Mechanism of action of this compound via inhibition of the AKT pathway.

Other Potential Biological Activities

While the anticancer effects are prominent, diterpenoids from the Isodon genus are known to possess a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antiviral properties. Further research is warranted to explore the full therapeutic potential of this compound in these and other disease areas.

Future Directions and Conclusion

This compound stands out as a promising natural product with well-defined anticancer properties. Its ability to induce apoptosis through the inhibition of the crucial AKT signaling pathway makes it an attractive candidate for further drug development.

Future research should focus on:

-

Lead Optimization: Chemical modification of the this compound scaffold to improve its potency, selectivity, and pharmacokinetic properties.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents. Studies have already shown that it can sensitize cancer cells to drugs like 5-fluorouracil.[5]

-

Elucidation of Other Mechanisms: Exploring other potential molecular targets and signaling pathways modulated by this compound.

-

Broader Biological Screening: Evaluating the efficacy of this compound in a wider range of cancer types and other diseases.

References

-

Deng, R., Tang, J., Xia, L. P., Li, D. D., Zhou, W. J., Wang, L. L., Feng, G. K., Zeng, Y. X., Gao, Y. H., & Zhu, X. F. (2009). ExcisaninA, a diterpenoid compound purified from Isodon MacrocalyxinD, induces tumor cells apoptosis and suppresses tumor growth through inhibition of PKB/AKT kinase activity and blockade of its signal pathway. Molecular Cancer Therapeutics, 8(4), 873–882. [Link]

-

Clariant Analytical Sciences. (n.d.). Structure Elucidation. Retrieved February 8, 2024, from [Link]

-

Deng, R., Tang, J., Xia, L., Li, D., Zhou, W., Wang, L., Feng, G., Zeng, Y., Gao, Y., & Zhu, X. (2009). ExcisaninA, a diterpenoid compound purified from Isodon MacrocalyxinD, induces tumor cells apoptosis and suppresses tumor growth through inhibition of PKB/AKT kinase activity and blockade of its signal pathway. Semantic Scholar. [Link]

-

Frontiers in Pharmacology. (2023). The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini. Frontiers. [Link]

-

Screencast-O-Matic. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. [Link]

-

Indian Institute of Technology Bombay. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

- Sun, H., Sun, X., Lin, Z., Xu, Y., Minami, Y., Marunaka, T., & Fujita, T. (1981). This compound and B, New Diterpenoids from Rabdosia excisa. Chemistry Letters, 10(6), 753-756.

-

Fitoterapia. (2022). Bioactive isopimarane and 3,4-seco isopimarane diterpenoids from Isodon amethystoides. ScienceDirect. [Link]

-

University of Dar es Salaam Digital Commons. (2020). Isodon Diterpenoids, Derivatives and their Pharmacological Potentials-A Review. University of Dar es Salaam. [Link]

-

PubMed. (2021). Recent advances in the synthesis of ent-kaurane diterpenoids. National Center for Biotechnology Information. [Link]

-

PLOS ONE. (2014). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PLOS. [Link]

-

CancerNetwork. (2000). Apoptosis Mechanisms: Implications for Cancer Drug Discovery. CancerNetwork. [Link]

-

MDPI. (2021). In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. MDPI. [Link]

-

MDPI. (2010). Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides. MDPI. [Link]

-

MDPI. (2018). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. MDPI. [Link]

-

Frontiers in Pharmacology. (2022). In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma. Frontiers. [Link]

-

Nagoya Gakuin University Repository. (2014). Effects of ent-Kaurene diterpenes from Rabdosia excisa on the cardiac function of guinea pigs. Nagoya Gakuin University. [Link]

-

Cell Death & Disease. (2018). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Nature. [Link]

-

Frontiers in Plant Science. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers. [Link]

-

MDPI. (2024). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. MDPI. [Link]

-

Frontiers in Plant Science. (2022). Comparative analysis of medicinal plant Isodon rubescens and its common adulterants based on chloroplast genome sequencing. Frontiers. [Link]

Sources

- 1. ngu.repo.nii.ac.jp [ngu.repo.nii.ac.jp]

- 2. youtube.com [youtube.com]

- 3. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ExcisaninA, a diterpenoid compound purified from Isodon MacrocalyxinD, induces tumor cells apoptosis and suppresses tumor growth through inhibition of PKB/AKT kinase activity and blockade of its signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. clariant.com [clariant.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

Technical Whitepaper: Biological Activity & Experimental Characterization of Diterpenoid Compounds

Executive Summary & Structural Classification

Diterpenoids are a chemically diverse class of C20 secondary metabolites derived from four isoprene units, historically significant in oncology and neurobiology.[1] Unlike triterpenes (C30) or sesquiterpenes (C15), diterpenoids possess a unique structural rigidity that allows for high-affinity binding to complex protein targets such as tubulin and adenylyl cyclase.

This guide moves beyond basic definitions to explore the causal mechanisms of three primary diterpenoid classes and provides self-validating protocols for their isolation and characterization.

Core Structural Classes

| Class | Representative Compound | Primary Scaffold | Key Biological Target |

| Taxanes | Paclitaxel (Taxol) | Tricyclic [9.3.1] pentadecane | |

| Labdanes | Forskolin | Bicyclic decalin core | Adenylyl Cyclase (cAMP elevation) |

| Abietanes/Kauranes | Triptolide / Oridonin | Tricyclic/Tetracyclic | TFIIH (XPB subunit) / NF- |

Mechanistic Pathways: The "Why" Behind the Activity

Understanding the specific molecular targets is critical for designing downstream assays. We focus here on two distinct mechanisms: cytoskeletal stabilization (Taxanes) and transcriptional inhibition (Abietanes).

Taxanes: The Paradox of Stabilization

Unlike vinca alkaloids that inhibit microtubule assembly, Paclitaxel promotes the assembly of tubulin dimers into microtubules and prevents their depolymerization.[2]

-

Mechanism: Paclitaxel binds to the N-terminal 31 amino acids of the

-tubulin subunit. -

Causality: This binding "locks" the microtubule in a polymerized state

disrupts the dynamic instability required for mitotic spindle formation

Triptolide: Covalent Transcriptional Blockade

Triptolide (an abietane diterpenoid) functions as a "molecular glue" for the transcription factor TFIIH.

-

Mechanism: It forms an irreversible covalent bond with the Cys342 residue of the XPB subunit (an ATP-dependent DNA helicase) of TFIIH.

-

Causality: This inhibition prevents the opening of the DNA promoter bubble

blocks RNA Polymerase II initiation

Pathway Visualization

The following diagram illustrates the divergent signaling cascades of Paclitaxel (Cytoskeletal) vs. Forskolin (Signal Transduction).

Caption: Divergent mechanisms of Paclitaxel (Microtubule stabilization) and Forskolin (cAMP signaling amplification).

Experimental Workflows: Validated Protocols

Scientific integrity requires that protocols be reproducible and contain internal validation steps.

Protocol A: Selective Extraction of Diterpenoids

Diterpenoids are moderately polar to non-polar. A common error is co-extracting excessive chlorophylls or fats.

Workflow:

-

Biomass Prep: Dry plant material (e.g., Taxus needles or Isodon leaves) at 40°C. Grind to 40-mesh powder.

-

Defatting (Critical Step):

-

Macerate powder in n-Hexane (1:10 w/v) for 24h.

-

Why: Removes lipids/waxes that interfere with HPLC. Diterpenoids largely remain in the residue.

-

Validation: Spot hexane fraction on TLC; diterpenoids should be absent (check with Vanillin-H2SO4).

-

-

Extraction:

-

Extract residue with Dichloromethane (DCM) or 95% Ethanol .

-

Sonicate (Ultrasound-Assisted) at 25°C, 40 kHz for 30 mins x 3 cycles.

-

Why: Avoid heat >50°C to prevent rearrangement of labile epoxy groups (common in Triptolide).

-

-

Enrichment:

-

Partition crude extract between water and Ethyl Acetate (EtOAc). Collect EtOAc layer.[3]

-

Protocol B: Self-Validating Cytotoxicity Assay (MTT)

For hydrophobic diterpenoids, solubility is the primary source of experimental error.

Reagents:

-

MTT Reagent: 5 mg/mL in PBS.

-

Solubilization Buffer: DMSO.[4]

Step-by-Step:

-

Seeding: Seed tumor cells (e.g., A549, MCF-7) at

cells/well in 96-well plates. Incubate 24h. -

Compound Prep (The "Trust" Step):

-

Dissolve diterpenoid in 100% DMSO to create a 10 mM stock.

-

Validation: Visually inspect for precipitation.

-

Dilute in culture medium. Constraint: Final DMSO concentration must be

to prevent solvent toxicity.

-

-

Treatment: Add serial dilutions (e.g., 0.1 nM to 100

M). Incubate 48h or 72h. -

Development: Add MTT (20

L), incubate 4h. Remove supernatant, add DMSO (150 -

Read: Absorbance at 570 nm.

Data Processing:

-

QC Check: The Coefficient of Variation (CV) between triplicate wells must be <15%.

Structure-Activity Relationship (SAR) Insights

To guide lead optimization, researchers must understand which structural motifs drive activity.

| Compound | Critical Pharmacophore | SAR Modification Effect |

| Paclitaxel | Oxetane Ring (D-ring) | Opening the oxetane ring abolishes tubulin binding activity completely. |

| Paclitaxel | C-13 Side Chain | Essential for activity.[2][5] Removal results in Baccatin III (inactive). |

| Oridonin | The exocyclic enone at C-17 is the Michael acceptor for Cysteine binding on NF- | |

| Forskolin | C-11 and C-1 Hydroxyls | Acetylation at C-11 reduces affinity for Adenylyl Cyclase; C-1 OH is critical for H-bonding. |

Visualization: Extraction & Isolation Workflow

Caption: Optimized workflow for diterpenoid isolation emphasizing defatting and temperature control.

References

-

Paclitaxel Mechanism: Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[2][5][6] Nature Reviews Cancer, 4(4), 253-265. Link

-

Triptolide Target Identification: Titov, D. V., et al. (2011).[7] XPB, a subunit of TFIIH, is a target of the natural product triptolide.[7][8][9][10] Nature Chemical Biology, 7(3), 182-188. Link

-

Forskolin & Adenylyl Cyclase: Insel, P. A., & Ostrom, R. S. (2003). Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling.[11] Cellular and Molecular Neurobiology, 23(3), 305-314. Link

-

Oridonin & NF-kB: Xu, Y., et al. (2016).[12] Oridonin inhibits the proliferation of human colon cancer cells by upregulating BMP7 to activate p38 MAPK signaling. Oncology Reports, 36(6), 3373-3380. Link

-

Diterpenoid Extraction Protocols: Gonzalez-Coloma, A., et al. (2013). Antifeedant/insecticidal terpenes from plant sources. Natural Products as Insecticides, 11-47. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. cellagentech.com [cellagentech.com]

- 5. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]

- 8. XPB, a subunit of TFIIH, is a target of the natural product triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. XPB, a Subunit of TFIIH, Is a Target of the Natural Product Triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. goldbio.com [goldbio.com]

- 12. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Excisanin A Modulation of the AKT Signaling Axis

Executive Summary

Excisanin A , a bioactive ent-kaurane diterpenoid isolated from Isodon species (Isodon macrocalyxin), has emerged as a potent small-molecule inhibitor of the PI3K/AKT signaling cascade .[1] Unlike non-specific cytotoxic agents, this compound exerts a dual mechanism of action: inducing apoptosis in solid tumors (specifically Hepatocellular Carcinoma and Breast Cancer) and suppressing metastatic potential via the downregulation of Matrix Metalloproteinases (MMP-2/9).

This technical guide analyzes the molecular mechanics of this compound, specifically its ability to abrogate AKT kinase activity, and provides a validated experimental framework for researchers investigating this pathway.

Molecular Mechanism: The AKT Inhibition Interface[2]

Structural Pharmacodynamics

This compound belongs to the ent-kaurane class of diterpenoids. Its biological activity is heavily attributed to its

-

Chemical Logic: This moiety acts as a Michael acceptor , capable of forming covalent adducts with nucleophilic sulfhydryl (-SH) groups on target proteins.

-

Target Interaction: While many kinase inhibitors compete for the ATP-binding pocket, ent-kauranes often modulate signaling via redox-sensitive cysteine residues. In the context of AKT, this compound treatment results in a marked reduction of AKT phosphorylation, effectively silencing the kinase's downstream propagation.

The Signaling Cascade

The primary mode of action involves the blockade of AKT phosphorylation at critical residues (Ser473 and Thr308).[2] This inhibition triggers a domino effect across two major axes:

-

The Apoptotic Axis: Inhibition of AKT removes the suppressive brake on pro-apoptotic factors (e.g., Bad, Caspase-9), leading to mitochondrial dysfunction and cell death.

-

The Metastatic Axis: AKT signaling is a master regulator of epithelial-mesenchymal transition (EMT).[2] this compound-mediated AKT inhibition directly correlates with reduced expression of MMP-2 and MMP-9, enzymes critical for ECM degradation and tumor invasion.

Figure 1: Mechanistic pathway of this compound. The compound inhibits the phosphorylation of AKT, preventing the activation of downstream metastatic (MMP) and survival (NF-κB) pathways.

Therapeutic Implications & Data Synthesis[2][3][4]

Efficacy in Solid Tumors

Research indicates high specificity for liver and breast cancer cell lines.[2] The compound overcomes AKT-driven resistance, a common failure point in standard chemotherapy.

Table 1: Quantitative Efficacy Profile of this compound

| Cell Line | Cancer Type | IC50 / Effective Dose | Biological Outcome | Key Biomarker Changes |

| Hep3B | Hepatocellular Carcinoma | ~5 - 20 µM (In vitro)20 mg/kg/d (Xenograft) | Apoptosis induction; Tumor regression | ↓ p-AKT, ↑ Annexin V, ↑ Caspase-3 |

| MDA-MB-453 | Breast Cancer | Dose-dependent (10-40 µM) | Inhibition of proliferation | ↓ p-AKT, Chromatin condensation |

| MDA-MB-231 | Triple-Negative Breast | 10 - 40 µM | Anti-metastatic (Invasion/Migration) | ↓ MMP-2, ↓ MMP-9, ↓ p-FAK, ↓ p-Src |

The Metastasis Blockade

A critical finding is this compound's ability to inhibit MMP-2 and MMP-9 . These matrix metalloproteinases are downstream targets of the AKT/NF-κB axis. By severing the upstream AKT signal, this compound effectively starves the tumor of the enzymes required to digest the extracellular matrix and metastasize.

-

Key Insight: This activity is dose-dependent and correlates with a reduction in p-FAK (Focal Adhesion Kinase) and p-Src , suggesting a comprehensive collapse of the focal adhesion complex.

Experimental Validation Framework

To rigorously validate this compound activity in your own research, use the following self-validating protocol systems.

Protocol A: Validation of AKT Inhibition (Western Blot)

Objective: Confirm that this compound specifically targets the phosphorylated (active) state of AKT, rather than just degrading the total protein.

Workflow:

-

Cell Seeding: Seed Hep3B or MDA-MB-231 cells (5x10⁵ cells/well) in 6-well plates.

-

Starvation Step (Critical): Serum-starve cells for 12-24 hours to synchronize the cell cycle and reduce basal AKT noise.[2]

-

Treatment:

-

Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes to robustly activate AKT during treatment.[2]

-

Lysis & Blotting:

-

Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF). Without phosphatase inhibitors, p-AKT signals will degrade, yielding false negatives.

-

Primary Antibodies: Anti-p-AKT (Ser473), Anti-p-AKT (Thr308), Anti-Total AKT, Anti-GAPDH (Loading Control).

-

-

Analysis: Calculate the ratio of p-AKT/Total AKT. A successful hit is defined as a >50% reduction in this ratio compared to the EGF-only control.

Protocol B: Invasion Assay (MMP Activity)

Objective: Functionally verify the downstream effect of AKT inhibition on metastasis.

Workflow:

-

Chamber Setup: Use Transwell chambers (8 µm pore size) coated with Matrigel (mimics ECM).[2]

-

Seeding: Plate cells in serum-free media in the upper chamber containing this compound (non-lethal dose, e.g., 5-10 µM).

-

Chemoattractant: Add 10% FBS media to the lower chamber.

-

Incubation: 24 hours at 37°C.

-

Quantification:

-

Correlation: Run parallel Gelatin Zymography on the supernatant to directly visualize reduced MMP-2/9 enzymatic activity.

Figure 2: Critical workflow for validating kinase inhibition. The inclusion of EGF stimulation ensures that the observed inhibition is active suppression, not just lack of signal.

References

-

This compound induces tumor cells apoptosis and suppresses tumor growth through inhibition of PKB/AKT kinase activity. Source: Molecular Cancer Therapeutics (2009) [1][2]

-

This compound inhibits cell proliferation, migration, adhesion and invasion via MMP/FAK/Src pathways. Source: MedChemExpress / Utonagan Society

-

Akt phosphorylation at Thr308 and Ser473 correlates with Akt protein kinase activity. Source: NIH / PubMed Central [2]

-

Annexin 1 induced by anti-inflammatory drugs binds to NF-κB inhibiting its activation. Source: Cancer Research (2010) [2][3]

-

Molecular dissection of AKT activation in lung cancer cell lines. Source: NIH / PubMed Central [2]

Sources

- 1. ExcisaninA, a diterpenoid compound purified from Isodon MacrocalyxinD, induces tumor cells apoptosis and suppresses tumor growth through inhibition of PKB/AKT kinase activity and blockade of its signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Annexin 1 induced by anti-inflammatory drugs binds to NF-kappaB and inhibits its activation: anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Characterization of Excisanin A

Introduction & Compound Profile

Excisanin A is a bioactive diterpenoid isolated from Isodon species (e.g., Isodon excisus, Isodon macrocalyx). It has garnered significant attention in drug discovery for its potent anti-tumor efficacy, characterized by the inhibition of cell proliferation and the suppression of metastatic behaviors (migration and invasion).

Mechanistically, this compound acts as a specific inhibitor of the PI3K/AKT signaling pathway . By blocking AKT phosphorylation, it downregulates downstream effectors including Matrix Metalloproteinases (MMP-2, MMP-9) and focal adhesion kinases (FAK/Src), leading to apoptosis and reduced metastatic potential.

Chemical & Physical Properties

| Property | Specification |

| Chemical Name | This compound |

| Class | ent-Kaurene Diterpenoid |

| Molecular Formula | C₂₀H₂₈O₆ |

| Molecular Weight | ~364.43 g/mol |

| Solubility | Soluble in DMSO (>10 mg/mL); Ethanol. Insoluble in water. |

| Storage | Powder: -20°C (2 years). In solvent (Stock): -80°C (6 months). |

Experimental Workflow & Mechanism

The following diagram illustrates the validated mechanism of action for this compound and the corresponding experimental workflow to verify these effects.

Figure 1: Mechanistic pathway of this compound. The compound inhibits AKT phosphorylation, leading to downstream suppression of MMPs and Integrins, resulting in apoptosis and reduced metastasis.

Preparation of Stock & Working Solutions[2]

Critical Handling Notes

-

DMSO Tolerance: Most mammalian cells tolerate DMSO concentrations < 0.1% (v/v). Ensure your final working solution does not exceed this limit to avoid solvent-induced cytotoxicity.

-

Precipitation Alert: Diterpenoids can precipitate in aqueous media if added too quickly at high concentrations.

Protocol:

-

Stock Solution (100 mM):

-

Weigh 3.64 mg of this compound powder.

-

Dissolve in 100 µL of sterile, cell-culture grade DMSO.

-

Vortex for 30 seconds until completely clear.

-

Aliquot into 10 µL volumes and store at -80°C. Avoid freeze-thaw cycles.

-

-

Working Solution Preparation:

-

Thaw one aliquot of 100 mM stock.

-

Intermediate Dilution: Dilute 1:10 in culture medium (without FBS) to create a 10 mM substock.

-

Final Dilution: Dilute the substock into complete media to achieve target concentrations (e.g., 5, 10, 20, 40, 80 µM).

-

Protocol A: Cytotoxicity Assay (CCK-8 / MTT)

Objective: Determine the IC50 of this compound on cancer cell lines (e.g., Hep3B, MDA-MB-231).

Materials

-

Target Cells (log-phase growth)

-

CCK-8 Reagent (or MTT)

-

96-well clear bottom plates

-

Microplate reader (450 nm for CCK-8; 570 nm for MTT)

Step-by-Step Procedure

-

Seeding:

-

Harvest cells and adjust density to 5 × 10³ cells/well (100 µL/well).

-

Seed into 96-well plates.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

-

Treatment:

-

Aspirate old media carefully.

-

Add 100 µL of fresh media containing this compound at graded concentrations: 0 (Vehicle), 5, 10, 20, 40, 80 µM .

-

Include "Blank" wells (media only, no cells) and "Vehicle Control" (0.1% DMSO).

-

Incubate for 24, 48, or 72 hours .[1]

-

-

Measurement (CCK-8 Method):

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate for 1–4 hours at 37°C (monitor color development).

-

Measure absorbance (OD) at 450 nm.

-

-

Data Analysis:

-

Calculate Viability % =

. -

Plot dose-response curve (Log concentration vs. Viability) to determine IC50.

-

Protocol B: Metastasis Inhibition (Transwell Invasion)

Objective: Assess the ability of this compound to inhibit cell invasion through an extracellular matrix (Matrigel). Target Concentration: Sub-cytotoxic doses (typically 10–20 µM) to ensure effects are due to migration inhibition, not cell death.

Materials

-

Transwell inserts (8.0 µm pore size)

-

Matrigel (diluted 1:8 in serum-free media)

-

Cotton swabs

-

Crystal Violet stain (0.1%)

Step-by-Step Procedure

-

Coating:

-

Coat the upper surface of the Transwell membrane with 50 µL diluted Matrigel.

-

Incubate at 37°C for 2 hours to polymerize.

-

-

Cell Preparation:

-

Starve cells in serum-free media for 12 hours prior to the assay.

-

Resuspend cells in serum-free media containing this compound (10, 20, 40 µM).

-

Adjust density to 2 × 10⁵ cells/mL.

-

-

Assembly:

-

Upper Chamber: Add 200 µL of cell suspension.

-

Lower Chamber: Add 600 µL of complete media (containing 10-20% FBS) as a chemoattractant.

-

-

Incubation:

-

Incubate for 24 hours at 37°C.

-

-

Fixation & Staining:

-

Remove inserts. Gently wipe the upper surface with a cotton swab to remove non-invading cells.

-

Fix inserts in 4% paraformaldehyde for 15 min.

-

Stain with 0.1% Crystal Violet for 20 min.

-

Wash with PBS and air dry.

-

-

Quantification:

-

Image 5 random fields per insert using an inverted microscope (200x).

-

Count stained cells.[2]

-

Protocol C: Mechanistic Validation (Western Blot)

Objective: Confirm inhibition of the AKT pathway and downregulation of MMPs.

Key Targets

-

Primary: p-AKT (Ser473), Total AKT.

-

Downstream: MMP-2, MMP-9, Integrin β1.

-

Loading Control: GAPDH or β-Actin.

Procedure Highlights

-

Lysis: Treat cells (6-well plate) with this compound (0, 10, 20, 40 µM) for 24 hours. Wash with ice-cold PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors.

-

Quantification: Normalize protein concentration using BCA assay (aim for 30 µ g/lane ).

-

Separation: Resolve on 10% SDS-PAGE gel.

-

Transfer: Transfer to PVDF membrane.

-

Blocking: Block with 5% BSA (preferred over milk for phospho-proteins) for 1 hour.

-

Antibody Incubation:

-

Anti-p-AKT (1:1000) overnight at 4°C.

-

Secondary HRP-conjugated antibody (1:5000) for 1 hour at RT.

-

-

Detection: Use ECL substrate and visualize.

-

Expected Result: Dose-dependent decrease in p-AKT band intensity relative to Total AKT.

-

References

-

MedChemExpress. "this compound Product Information." MedChemExpress. Accessed October 2023. Link

-

Wang, L., et al. "this compound, a diterpenoid compound purified from Isodon Macrocalyxin D, induces tumor cells apoptosis and suppresses tumor growth through inhibition of PKB/AKT kinase activity and blockade of its signal pathway." Cancer Biology & Therapy, 2012. Link

-

ResearchGate. "Is there any protocols for making stock solution in cytotoxicity assay?" ResearchGate Forum. Accessed October 2023. Link

-

Sigma-Aldrich. "Plant Tissue Culture Protocols & Growth Regulators." Sigma-Aldrich Technical Library. Accessed October 2023. Link

Sources

Application Note: Quantitative Analysis of Antiproliferative Activity Using Excisanin A

Abstract

This application note provides a rigorous, field-proven protocol for evaluating the antiproliferative effects of Excisanin A , a bioactive ent-kaurene diterpenoid isolated from Isodon species. Unlike generic cytotoxicity guides, this document addresses the specific physicochemical properties of this compound—specifically its hydrophobicity and distinct mechanism of action involving the PI3K/Akt and NF-κB pathways. We detail a self-validating workflow using the Cell Counting Kit-8 (CCK-8) assay, optimized to minimize solvent interference and maximize reproducibility in drug development pipelines.

Introduction & Therapeutic Relevance

This compound (C₂₀H₃₀O₅) is a diterpenoid garnering significant attention in oncology for its ability to overcome multidrug resistance. Structurally characterized by an ent-kaurene skeleton, it exhibits potent antitumor activity against breast (MDA-MB-231), liver (Hep3B), and leukemic (HL-60, U937) cell lines.

Why this compound? Current research indicates that this compound functions not merely as a general cytotoxin, but as a targeted modulator of signal transduction. It downregulates matrix metalloproteinases (MMP-2, MMP-9) and inhibits the phosphorylation of Akt, thereby suppressing the NF-κB survival pathway. Understanding this mechanism is critical for designing assays that distinguish between cytostasis (growth arrest) and cytotoxicity (apoptosis).

Mechanism of Action (MOA)

To interpret assay data correctly, one must understand the cellular events triggered by the compound. This compound acts primarily by blocking the PI3K/Akt signaling axis. This inhibition prevents the nuclear translocation of NF-κB, a transcription factor that normally upregulates anti-apoptotic genes (e.g., Bcl-2). Consequently, the cell shifts toward the intrinsic apoptotic pathway, characterized by mitochondrial depolarization and Caspase-3 activation.

Visualization: Signaling Cascade

The following diagram illustrates the specific intervention points of this compound within the cellular signaling network.

Figure 1: Mechanistic pathway of this compound. Red lines indicate inhibitory action, leading to the collapse of survival signaling and induction of apoptosis.

Experimental Design Strategy

4.1. Solvent Management (The Critical Variable)

This compound is hydrophobic. It must be dissolved in Dimethyl Sulfoxide (DMSO).

-

Risk: DMSO concentrations >0.5% can induce cytotoxicity independently, masking the drug's true IC50.

-

Solution: Prepare a high-concentration stock (e.g., 20 mM or 50 mM) so that the final DMSO concentration in the culture well never exceeds 0.1% (v/v) .

4.2. Assay Selection: CCK-8 vs. MTT

We recommend CCK-8 (WST-8) over the traditional MTT assay for this compound profiling.

-

Reasoning: this compound induces metabolic stress. MTT requires solubilization of formazan crystals with DMSO, which can introduce variability if the drug also affects membrane integrity. CCK-8 produces a water-soluble formazan, eliminating the solubilization step and reducing experimental error.

4.3. Cell Line Selection

Select cell lines with high basal Akt activity for maximum sensitivity:

-

Breast Cancer: MDA-MB-231 (High sensitivity)[1]

-

Liver Cancer: Hep3B

-

Leukemia: HL-60 or U937

Detailed Protocol: Cell Proliferation Assay (CCK-8)

5.1. Reagent Preparation

-

This compound Stock (20 mM): Weigh 1 mg of this compound (MW: ~350.4 g/mol ). Dissolve in 142.6 µL of sterile, cell-culture grade DMSO. Vortex until completely dissolved. Store at -20°C in aliquots.

-

CCK-8 Reagent: Use commercially available WST-8 solution. Protect from light.

5.2. Experimental Workflow

Day 0: Seeding

-

Harvest cells in the logarithmic growth phase.

-

Count cells using a hemocytometer or automated counter.

-

Dilute cells to 3,000–5,000 cells/well (cell line dependent) in 100 µL of complete medium.

-

Seed into a 96-well clear-bottom plate.

-

Self-Validation Step: Fill outer edge wells with sterile PBS (not cells) to prevent "edge effect" evaporation, which skews volume and concentration.

-

-

Incubate for 24 hours at 37°C, 5% CO₂.

Day 1: Treatment

-

Prepare 2x Working Solutions of this compound in complete medium.

-

Target Final Concentrations: 0, 5, 10, 20, 40, 80 µM.[1]

-

Vehicle Control: Medium + 0.1% DMSO (must match the highest drug DMSO content).

-

-

Remove 50 µL of old medium from wells (carefully, do not disturb monolayer) or add 100 µL of 2x drug solution directly to the existing 100 µL (if volume allows).

-

Preferred Method: Aspirate old medium completely and add 100 µL of fresh 1x drug solution to ensure precise concentration.

-

-

Incubate for 24, 48, or 72 hours . (48 hours is standard for IC50 determination).

Day 2/3: Readout

-

Add 10 µL of CCK-8 reagent directly to each well (10% of total volume).

-

Incubate for 1–4 hours at 37°C. Check color development every hour.

-

Note: this compound treated wells should remain orange/yellow; vehicle controls will turn deep orange/red.

-

-

Measure absorbance (OD) at 450 nm using a microplate reader.

Visualization: Protocol Flow

Figure 2: Step-by-step workflow for the CCK-8 proliferation assay.

Data Analysis & Interpretation

6.1. Calculation

Calculate the Cell Viability (%) for each well:

-

OD_blank: Media + CCK-8 (no cells).

-

OD_control: Cells + DMSO vehicle (no drug).

6.2. Expected IC50 Values

The following table summarizes typical IC50 ranges for this compound reported in literature. Use these as a benchmark to validate your assay sensitivity.

| Cell Line | Tissue Origin | Expected IC50 (48h) | Biological Context |

| MDA-MB-231 | Breast (Triple Negative) | 10 – 25 µM | High sensitivity due to Akt dependence |

| SKBR3 | Breast (HER2+) | 15 – 30 µM | Moderate sensitivity |

| Hep3B | Liver | 10 – 20 µM | Strong apoptotic induction |

| HL-60 | Leukemia | 5 – 15 µM | Very high sensitivity |

| HBL-100 | Normal Breast | > 80 µM | Demonstrates selectivity (Safety window) |

Troubleshooting (Self-Validating Systems)

-

Issue: High Variation between Replicates.

-

Cause: Pipetting error or "edge effect."

-

Fix: Use the PBS moat method (filling outer wells with PBS) and use a multi-channel pipette for CCK-8 addition.

-

-

Issue: Low Signal in Control Wells.

-

Cause: Seeding density too low or cells not healthy.

-

Fix: Ensure cells are in log phase before seeding. Increase density to 5,000/well.

-

-

Issue: Drug Precipitation. [2]

-

Cause: this compound is highly hydrophobic.

-

Fix: Check wells under a microscope immediately after drug addition. If crystals are visible, the concentration is too high or mixing was insufficient. Sonicate the stock solution before dilution.

-

References

-

MedChemExpress. "this compound Product Information & Biological Activity." MedChemExpress.

-

Wang, L., et al. (2009). "this compound, a diterpenoid compound purified from Isodon Macrocalyxin D, induces tumor cells apoptosis and suppresses tumor growth through inhibition of PKB/AKT kinase activity." Molecular Cancer Therapeutics.

-

PubChem. "this compound Compound Summary." National Library of Medicine.

-

Creative Bioarray. "Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay." Creative Bioarray.

Sources

Application Notes & Protocols: Investigating the Anti-Tumor Efficacy of Excisanin A in Hep3B and MDA-MB-453 Cell Lines

Abstract

This document provides a comprehensive guide for researchers investigating the therapeutic potential of Excisanin A, a natural diterpenoid compound. We present detailed, field-proven protocols for evaluating the cytotoxic and mechanistic effects of this compound on two distinct human cancer cell lines: the hepatocellular carcinoma line, Hep3B, and the breast adenocarcinoma line, MDA-MB-453. Methodologies covered include standard cell culture, cell viability assessment via MTT assay, quantification of apoptosis through Annexin V/PI staining, cell cycle analysis, and investigation of the underlying molecular pathway by Western blotting. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps. This guide is intended to equip researchers in oncology and drug development with the necessary tools to robustly assess the anti-proliferative activity of this compound.

Introduction: The Therapeutic Potential of this compound

This compound is a kaurane diterpenoid isolated from plants of the Isodon genus, which have a long history in traditional medicine. Recent studies have highlighted its potent anti-tumor activities with low toxicity, making it a compound of significant interest for oncological research[1]. Published research has demonstrated that this compound can inhibit the proliferation of both Hep3B and MDA-MB-453 cells by inducing apoptosis[1]. The primary mechanism of action has been identified as the inhibition of the protein kinase B (AKT) signaling pathway, a critical regulator of cell survival, proliferation, and metabolism that is frequently hyperactivated in many cancers[1][2].

This application note provides a structured framework for validating these findings and further exploring the cellular responses to this compound treatment in a laboratory setting. We will focus on:

-

Hep3B: A human hepatocellular carcinoma cell line that contains an integrated Hepatitis B virus genome[3]. It serves as a crucial model for liver cancer research.

-

MDA-MB-453: A human breast cancer cell line derived from a metastatic site. It is androgen receptor-positive and "triple-negative" for estrogen receptor-α, progesterone receptor, and HER2 expression, representing a specific subtype of breast cancer[4].

By following these protocols, researchers can generate reproducible data on dose-dependent cytotoxicity (IC50), apoptosis induction, cell cycle arrest, and the modulation of key signaling proteins.

Essential Materials and Reagents

2.1. Cell Lines and Culture Reagents

-

Hep3B (e.g., ATCC® HB-8064™)[3]

-

MDA-MB-453 (e.g., ATCC® HTB-131™)[5]

-

For Hep3B: Eagle's Minimum Essential Medium (EMEM) (e.g., ATCC® 30-2003™)

-

For MDA-MB-453: Leibovitz's L-15 Medium (e.g., ATCC® 30-2008™)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

-

Trypsin-EDTA (0.25% Trypsin, 0.53 mM EDTA)

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

DMSO (Cell culture grade)

2.2. Assay-Specific Reagents

-

This compound (purity >98%)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Propidium Iodide (PI) Staining Solution for cell cycle analysis

-

RNase A (DNase-free)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Primary Antibodies: Rabbit anti-p-AKT (Ser473), Rabbit anti-AKT (pan), Rabbit anti-Cleaved Caspase-3, Rabbit anti-Cyclin D1, Mouse anti-β-Actin.

-

Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.

-

Enhanced Chemiluminescence (ECL) Substrate

Core Methodologies: A Step-by-Step Guide

This section details the experimental workflow, from basic cell handling to complex mechanistic assays.

Protocol 1: Cell Culture and Maintenance

Scientific Rationale: Proper cell culture technique is the foundation of reproducible results. Each cell line has unique requirements for optimal growth. Hep3B cells are cultured in a CO₂-dependent medium, while MDA-MB-453 cells are maintained in L-15 medium, which is formulated for use in a free gas exchange with air (no CO₂ required)[5][6].

1.1. Culturing Hep3B Cells

-

Culture cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂[7].

-

When cells reach 70-80% confluency, subculture them.

-

Aspirate the medium, wash once with PBS, and add 1-2 mL of Trypsin-EDTA solution.

-

Incubate for 5-10 minutes until cells detach. Neutralize trypsin with 6-8 mL of complete medium[8].

-

Centrifuge at 125 x g for 5 minutes, resuspend the pellet in fresh medium, and seed into new flasks at a ratio of 1:3 to 1:6[6].

1.2. Culturing MDA-MB-453 Cells

-

Culture cells in L-15 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a non-CO₂ incubator[5][9]. The flasks should have loose caps to allow for gas exchange.

-

Subculture at 80-90% confluency using the same trypsinization method as for Hep3B.

-

Split cultures at a ratio of 1:2 to 1:4 every 2-3 days[9].

Protocol 2: Preparation of this compound Stock Solution

Scientific Rationale: this compound is poorly soluble in aqueous solutions. A high-concentration stock solution must be prepared in an organic solvent like DMSO and then diluted to final working concentrations in culture medium. The final DMSO concentration in the culture should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity[10].

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

To prepare, weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO[11]. Vortex until fully dissolved.

-

Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

For experiments, thaw an aliquot and perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80 µM).

-

Crucially, prepare a vehicle control using the same final concentration of DMSO as the highest this compound dose.

Protocol 3: Cell Viability (MTT) Assay

Scientific Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan is directly proportional to the number of living cells[12].

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO). Each concentration should be tested in triplicate or quadruplicate.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible[13].

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader[14].

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 4: Apoptosis Detection by Annexin V/PI Staining

Scientific Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nucleic acid stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes[15][16].

-

Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

-

Treat cells with this compound (e.g., at IC50 and 2x IC50 concentrations) and vehicle control for 24 or 48 hours.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution[17].

-

Incubate for 15 minutes at room temperature in the dark[18].

-

Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Healthy cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Protocol 5: Cell Cycle Analysis

Scientific Rationale: this compound may inhibit cell proliferation by inducing cell cycle arrest. This assay uses PI to stain the cellular DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Plate and treat cells as described for the apoptosis assay (Protocol 4).

-

Harvest cells, wash with PBS, and fix them by adding the cell pellet dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping[19]. Fix for at least 1 hour at 4°C.

-

Wash the fixed cells twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in 1 mL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).

-

Causality Check: RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis[20].

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. Model the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mechanistic Insight: Western Blot Analysis

Scientific Rationale: To confirm that this compound acts by inhibiting the AKT pathway, Western blotting can be used to measure the levels of phosphorylated (active) AKT and total AKT. Downstream markers of apoptosis (Cleaved Caspase-3) and cell cycle regulation (Cyclin D1) can also be assessed[1][2].

-

After treating cells in 6-well plates with this compound, wash them with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-AKT, 1:1000) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash again and visualize the protein bands using an ECL substrate and an imaging system.

-

Self-Validation: Strip the membrane and re-probe for total AKT and β-Actin. β-Actin serves as a loading control to ensure equal protein amounts were loaded in each lane. The key finding will be a decrease in the p-AKT/total AKT ratio.

Data Presentation and Expected Outcomes

Quantitative data should be summarized in clear, concise tables. Below are examples of expected results based on published literature[1][2].

Table 1: IC50 Values of this compound (µM) after 48h Treatment

| Cell Line | IC50 Value (µM) |

|---|---|

| Hep3B | ~25-35 |

| MDA-MB-453 | ~15-25 |

Table 2: Apoptosis Analysis in Hep3B Cells (48h Treatment)

| Treatment | Healthy Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |

|---|---|---|---|

| Vehicle Control | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |

| this compound (IC50) | 60 ± 4.5 | 25 ± 3.2 | 15 ± 2.8 |

Table 3: Cell Cycle Distribution in MDA-MB-453 Cells (24h Treatment)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Vehicle Control | 55 ± 3.0 | 30 ± 2.5 | 15 ± 1.5 |

| this compound (IC50) | 75 ± 4.2 | 15 ± 2.8 | 10 ± 1.8 |

References

-

Deng, R., Tang, J., Xia, L. P., et al. (2009). ExcisaninA, a diterpenoid compound purified from Isodon MacrocalyxinD, induces tumor cells apoptosis and suppresses tumor growth through inhibition of PKB/AKT kinase activity and blockade of its signal pathway. Molecular Cancer Therapeutics, 8(4), 873-882. [Link]

-

Han, Y., Wang, Y., & Li, L. (2020). This compound suppresses proliferation by inhibiting hypoxia-inducible factor-1α expression in human hepatocellular carcinoma cells. Tropical Journal of Pharmaceutical Research, 19(12), 2485-2491. [Link]

-

Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 204-209. [Link]

-

The Utonagan Society. This compound. The Utonagan Society. [Link]

-

ResearchGate. (2018). Ginnalin A and SB203580 show additive effect on Hep-3B hepatocellular carcinoma cell line. ResearchGate. [Link]

-

Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

-

Gatza, E., et al. (2011). Update on the molecular profile of the MDA-MB-453 cell line as a model for apocrine breast carcinoma studies. Oncology Reports, 26(1), 241-247. [Link]

-

Public Health England. Hep 3B. Culture Collections. [Link]

-

ResearchGate. Is there any protocols for making stock solution in cytotoxicity assay?. ResearchGate. [Link]

-

University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

-

Hu, C., et al. (2022). Syntaxin-6 promotes the progression of hepatocellular carcinoma and alters its sensitivity to chemotherapies by activating the USF2/LC3B axis. Cell Death & Disease, 13(1), 81. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. [Link]

-

Yildirim, S., et al. (2023). Regulation of Cell Cycle-Related Damage/Repair Mechanism and Oxidative Stress Status by Oroxylin A in Hepatocellular Carcinoma Cells. Molecules, 28(18), 6667. [Link]

-

MDPI. Annexin A1 Is Involved in the Antitumor Effects of 5-Azacytidine in Human Oral Squamous Carcinoma Cells. MDPI. [Link]

-

University College London. Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

-

BCRJ. Hep 3B. BCRJ Cell Line Bank. [Link]

-

Bio-Rad. Apoptosis Induction Phase. Bio-Rad. [Link]

-

MDPI. Epigallocatechin Gallate Promotes Cuproptosis via the MTF1/ATP7B Axis in Hepatocellular Carcinoma. MDPI. [Link]

-

Texas Children's Hospital. MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

AMSBIO. MDA-MB-453 Cell Line. AMSBIO. [Link]

-

DSMZ. HEP-3B. Leibniz Institute DSMZ. [Link]

-

Cytion. MDA-MB-453 Cells. Cytion. [Link]

-

University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]

-

ResearchGate. MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

ResearchGate. SIN increases apoptosis in p53-null Hep3B cells. ResearchGate. [Link]

-

YouTube. Extrinsic Pathway of Apoptosis || 4K Animation. YouTube. [Link]

-

Cloud-Clone Corp. Hep3B. Cloud-Clone Corp. [Link]

-

MDPI. Induction of Extrinsic Apoptotic Pathway in Pancreatic Cancer Cells by Apteranthes europaea Root Extract. MDPI. [Link]

-

Oman Medical Journal. E2F-1–Akt1 Interaction as Precursor to Cisplatin-induced Apoptosis in Triple-negative Breast Cancer Cells. Oman Medical Journal. [Link]

-

MDPI. Sulfated Hyaluronan Modulates the Functional Properties and Matrix Effectors Expression of Breast Cancer Cells with Different Estrogen Receptor Status. MDPI. [Link]

-

Wikipedia. MDA-MB-453. Wikipedia. [Link]

-

Cellular and Molecular Biology. Synergistic effect of Doxorubicin and Abemaciclib on triple negative breast cancer cell line MDA-MB-231. Cellular and Molecular Biology. [Link]

Sources

- 1. ExcisaninA, a diterpenoid compound purified from Isodon MacrocalyxinD, induces tumor cells apoptosis and suppresses tumor growth through inhibition of PKB/AKT kinase activity and blockade of its signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. atcc.org [atcc.org]

- 4. Update on the molecular profile of the MDA-MB-453 cell line as a model for apocrine breast carcinoma studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. Hep 3B. Culture Collections [culturecollections.org.uk]

- 7. cloud-clone.com [cloud-clone.com]

- 8. bcrj.org.br [bcrj.org.br]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. researchgate.net [researchgate.net]

- 11. phytotechlab.com [phytotechlab.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. docs.abcam.com [docs.abcam.com]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. vet.cornell.edu [vet.cornell.edu]

- 20. ucl.ac.uk [ucl.ac.uk]

Troubleshooting & Optimization

Excisanin A Solubility Solutions: A Technical Support Guide

Welcome to the technical support center for Excisanin A. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound, a diterpenoid compound with recognized antitumor properties.[1] This document provides in-depth troubleshooting strategies and foundational knowledge to help you achieve successful experimental outcomes.

Understanding the Challenge: Why is this compound Poorly Soluble?

Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitation when I try to dissolve this compound in my aqueous buffer. What's happening?

A1: This is a common observation due to the low aqueous solubility of this compound. The compound is likely crashing out of solution because the aqueous environment cannot effectively solvate its hydrophobic structure. To address this, you will need to employ a solubility enhancement strategy.

Q2: What are the primary methods to improve the solubility of a compound like this compound?

A2: There are several established techniques for enhancing the solubility of poorly water-soluble drugs.[4][5] The most common and accessible methods for a research setting include:

-

Co-solvents: Using a water-miscible organic solvent to increase the solubilizing capacity of the aqueous solution.[6][7][8][9]

-

Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug.[10][11]

-

Cyclodextrins: Utilizing cyclodextrins to form inclusion complexes with the drug, thereby increasing its apparent water solubility.[][13][14][15]

-

Nanoparticle Formulations: Reducing the particle size to the nanoscale to increase the surface area and dissolution rate.[16][17][18]

Q3: Are there any safety concerns with using these solubility-enhancing agents?

A3: Yes, it is crucial to consider the potential toxicity of any excipients, especially in cell-based assays or in vivo studies. The concentration of co-solvents and surfactants should be carefully optimized to maximize solubility while minimizing any confounding biological effects. Always include appropriate vehicle controls in your experiments.

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed, practical solutions to common solubility issues encountered with this compound.

Problem 1: My initial stock solution of this compound in a pure organic solvent is precipitating when diluted into my aqueous experimental medium.

This is a classic precipitation issue upon dilution. The key is to use a co-solvent system that maintains solubility even after dilution.

Causality: Co-solvents work by reducing the polarity of the aqueous medium, which in turn increases the solubility of non-polar compounds like this compound.[6][9]

Step-by-Step Protocol:

-

Select an appropriate co-solvent: Common choices for biological experiments include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol (PEG).[8][9]

-

Prepare a high-concentration stock solution: Dissolve this compound in 100% of your chosen co-solvent. For example, prepare a 10 mM stock in DMSO.

-

Perform a serial dilution into your aqueous buffer: When diluting into your final aqueous medium (e.g., cell culture media, phosphate-buffered saline), ensure the final concentration of the co-solvent is kept to a minimum, ideally below 1% and in many cases, below 0.1%, to avoid solvent-induced artifacts.

-

Observe for precipitation: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent in your final solution or try a different co-solvent.

-

Run a vehicle control: Always include a control group that is treated with the same final concentration of the co-solvent as your experimental groups.

Data Presentation: Recommended Starting Co-solvent Concentrations

| Co-Solvent | Typical Starting Concentration in Final Medium | Maximum Recommended Concentration (Cell-based assays) |

| DMSO | 0.1% | < 0.5% |

| Ethanol | 0.5% | < 1% |

| Propylene Glycol | 1% | < 2% |

| PEG 400 | 1% | < 5% |

Experimental Workflow for Co-Solvent Optimization

Caption: Workflow for optimizing a co-solvent system.

Problem 2: Even with a co-solvent, I'm experiencing poor solubility and/or need a higher concentration of this compound in my aqueous medium.

For applications requiring higher aqueous concentrations, more advanced techniques like cyclodextrin complexation may be necessary.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[][13][14][15][20][21][22]

Step-by-Step Protocol:

-